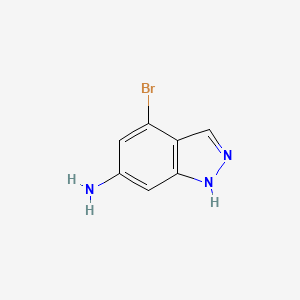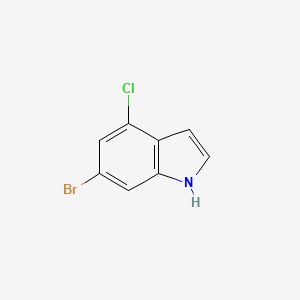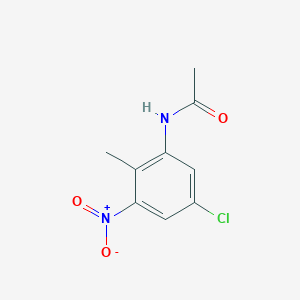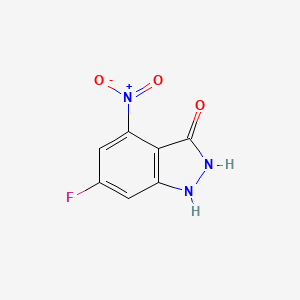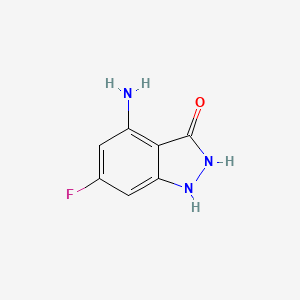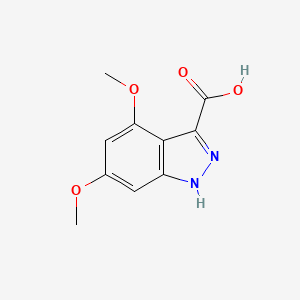![molecular formula C7H5BrN2 B1343707 6-Bromo-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-71-1](/img/structure/B1343707.png)
6-Bromo-1H-pyrrolo[3,2-c]pyridine
Übersicht
Beschreibung
6-Bromo-1H-pyrrolo[3,2-c]pyridine is a compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a bromine atom on a pyrrolopyridine skeleton, which is a fused heterocyclic system combining a pyrrole and a pyridine ring. This structure is of interest due to its potential for further functionalization and its relevance in the synthesis of complex organic molecules .
Synthesis Analysis
The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been achieved through various methods. One approach involves the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide followed by debenzylation, which is applicable to the synthesis of different N6-substituted tetrahydro derivatives . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions . Additionally, bromination of pyridin-2(1H)-ones has been used to obtain 6-bromomethyl-substituted derivatives, which serve as precursors for further chemical transformations .
Molecular Structure Analysis
The molecular structure of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing its molecular geometry and the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives have been confirmed, and their intermolecular contacts have been analyzed through Hirshfeld surface analysis .
Chemical Reactions Analysis
The reactivity of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives has been explored in various chemical reactions. These compounds can undergo further functionalization through nucleophilic substitution reactions, as demonstrated by the synthesis of thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives . Additionally, the presence of the bromine atom makes these derivatives suitable for carbon-carbon coupling reactions, which are fundamental in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-1H-pyrrolo[3,2-c]pyridine derivatives are influenced by their molecular structure. The crystallographic analysis provides insights into the density and cell parameters of these compounds . Spectroscopic techniques, such as NMR, are used to characterize the synthesized compounds and confirm their structures . Theoretical calculations, including density functional theory (DFT), have been employed to predict the electronic and nonlinear optical properties, as well as to perform molecular docking studies to assess the biological activity of these derivatives .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : 1H-pyrrolo[3,2-c]pyridine derivatives, including 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown potent anticancer activities .
- Methods of Application : The compounds were synthesized from a precursor in the presence of iron powder and acetic acid . The resulting compound was then combined with 3,4,5-trimethoxyphe-nylboric acid, potassium carbonate, pyridine, and copper (II) acetate to produce the intermediate 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H- pyrrolo[3,2-c]pyridine .
- Results or Outcomes : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
FGFR Targeting for Cancer Therapy
- Scientific Field : Cancer Research
- Application Summary : 1H-pyrrolo[2,3-b]pyridine derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been developed as potential FGFR (Fibroblast Growth Factor Receptor) inhibitors . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for cancer therapy .
Synthesis of Complex Molecules
- Scientific Field : Organic Chemistry
- Application Summary : 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of complex molecules . It’s often used in the pharmaceutical industry for the development of new drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for drug discovery .
Stimulating Glucose Incorporation into Lipids
- Scientific Field : Biochemistry
- Application Summary : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been tested for their ability to stimulate the incorporation of glucose into lipids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having potential for understanding glucose metabolism .
Building Block in Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : 6-Bromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in the synthesis of complex molecules . It’s often used in the pharmaceutical industry for the development of new drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having development prospects for drug discovery .
Understanding Glucose Metabolism
- Scientific Field : Biochemistry
- Application Summary : Pyrrolo[3,4-c]pyridine-1,3 (2H)-dione derivatives, which may include 6-Bromo-1H-pyrrolo[3,2-c]pyridine, have been tested for their ability to stimulate the incorporation of glucose into lipids .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research is still ongoing, but these compounds are seen as having potential for understanding glucose metabolism .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Eigenschaften
IUPAC Name |
6-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXFHLHFJHIJTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646631 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-71-1 | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






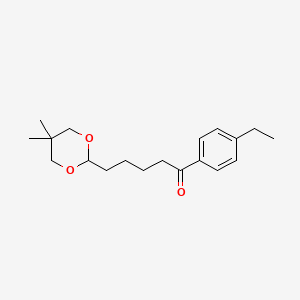
![1-[3,5-Bis(trifluoromethyl)phenyl]-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one](/img/structure/B1343628.png)
![9-[5-(5,5-Dimethyl-1,3-dioxan-2-YL)valeryl]phenanthrene](/img/structure/B1343629.png)

